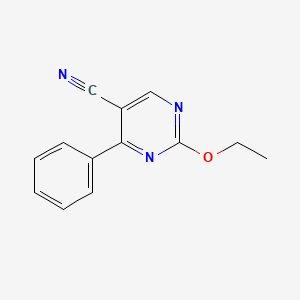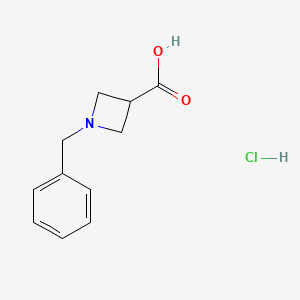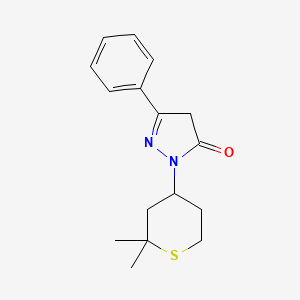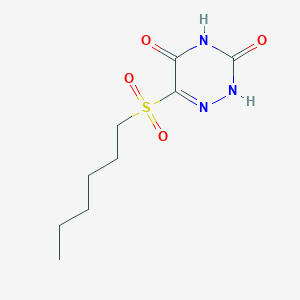
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2h,4h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is an organic compound belonging to the class of triazine derivatives. This compound is characterized by a triazine ring substituted with a hexylsulfonyl group, which imparts unique chemical and physical properties. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.
Introduction of the Hexylsulfonyl Group: The hexylsulfonyl group can be introduced via sulfonation reactions. This involves the reaction of the triazine ring with hexylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hexylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The hexylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 6-(Ethylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its longer hexyl chain, which can influence its solubility, hydrophobicity, and overall reactivity compared to its shorter-chain analogs. This can result in different biological activities and applications, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
90769-20-3 |
|---|---|
Molecular Formula |
C9H15N3O4S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
6-hexylsulfonyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H15N3O4S/c1-2-3-4-5-6-17(15,16)8-7(13)10-9(14)12-11-8/h2-6H2,1H3,(H2,10,12,13,14) |
InChI Key |
FCCQYIQZTZCBEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=NNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


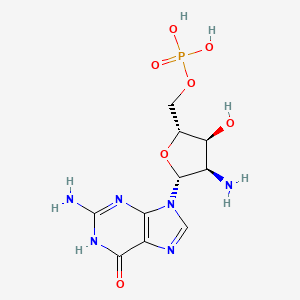
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
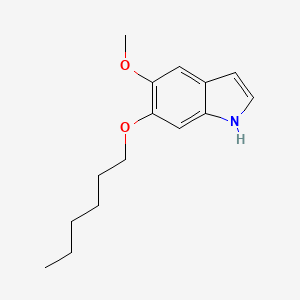
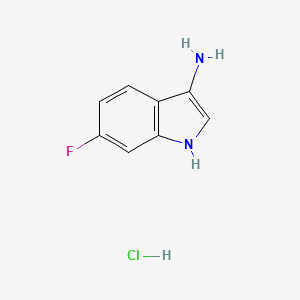
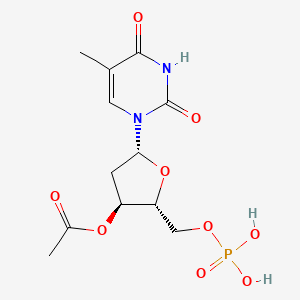
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
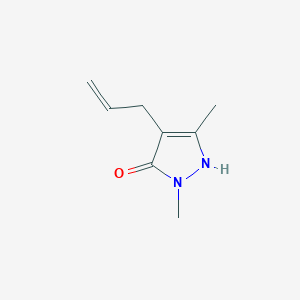

![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
